Trimethyl(5-methylfuran-2-YL)silane
Overview
Description
Trimethyl(5-methylfuran-2-YL)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 5-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-methylfuran-2-YL)silane typically involves the reaction of 5-methylfuran with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
5-methylfuran+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(5-methylfuran-2-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethyl(5-formylfuran-2-YL)silane.
Reduction: It can participate in reduction reactions, often involving hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen in the presence of catalysts such as V-Mo-Ag-O.
Reduction: Hydride donors like triethylsilane or chlorodiphenylsilane are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Trimethyl(5-formylfuran-2-YL)silane.
Reduction: Various reduced silane derivatives.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Trimethyl(5-methylfuran-2-YL)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the semiconductor industry for the deposition of silicon-containing films via chemical vapor deposition techniques.
Mechanism of Action
The mechanism by which Trimethyl(5-methylfuran-2-YL)silane exerts its effects is primarily through its ability to donate or accept silicon atoms in chemical reactions. The trimethylsilyl group is highly reactive, allowing it to participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the furan ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethyl(5-formylfuran-2-YL)silane: An oxidized derivative of Trimethyl(5-methylfuran-2-YL)silane.
Uniqueness
This compound is unique due to the presence of both a trimethylsilyl group and a 5-methylfuran ring, which imparts distinct chemical properties and reactivity compared to other silanes. This combination makes it valuable in specific synthetic applications and research areas.
Properties
IUPAC Name |
trimethyl-(5-methylfuran-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYWJNCPNXKGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507755 | |
Record name | Trimethyl(5-methylfuran-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55811-60-4 | |
Record name | Trimethyl(5-methylfuran-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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